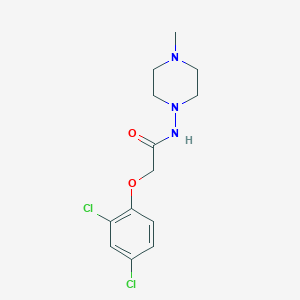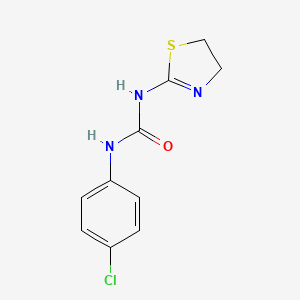![molecular formula C15H14FNO3 B5790199 N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide CAS No. 693806-30-3](/img/structure/B5790199.png)
N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, commonly known as FPH, is a chemical compound that has been the subject of extensive research in the scientific community. FPH is a synthetic compound that has been synthesized using various methods. The compound has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
FPH inhibits the activity of certain enzymes, such as the histone deacetylase enzyme, which is involved in gene expression. FPH binds to the active site of the enzyme, preventing it from performing its normal function. This results in changes in gene expression, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
FPH has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the histone deacetylase enzyme, FPH has been shown to inhibit the growth of cancer cells. FPH has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, FPH has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
FPH has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. FPH is also relatively stable, which makes it easy to handle and store. However, there are also some limitations to the use of FPH in lab experiments. For example, FPH may have off-target effects, which can complicate the interpretation of results. Additionally, FPH may not be suitable for all types of experiments, as its mechanism of action may not be relevant to all biological systems.
未来方向
There are several future directions for research on FPH. One area of research is the development of more specific inhibitors of the histone deacetylase enzyme, which may have fewer off-target effects than FPH. Additionally, research could focus on the development of FPH derivatives with improved pharmacokinetic properties, which may increase the effectiveness of the compound in vivo. Finally, research could focus on the identification of new biological targets for FPH, which may expand its potential applications in scientific research.
合成方法
FPH has been synthesized using various methods, including the reaction of 4-fluoroaniline with 4-(hydroxymethyl)phenol in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 4-fluorobenzoyl chloride with 4-(hydroxymethyl)phenol in the presence of triethylamine. The synthesis of FPH has been optimized to obtain a high yield and purity of the compound.
科学研究应用
FPH has been studied for its potential applications in scientific research, including its use as a tool to study the function of specific proteins and enzymes. FPH has been shown to inhibit the activity of certain enzymes, such as the histone deacetylase enzyme, which is involved in gene expression. FPH has also been studied for its potential application in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, FPH has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-8,18H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNJHTLLULLUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358413 |
Source


|
| Record name | N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693806-30-3 |
Source


|
| Record name | N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
![3-[(2-formylphenoxy)methyl]benzoic acid](/img/structure/B5790137.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)







![N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)

